3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine
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Overview
Description
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its long alkyl chains (dodecyl groups) and a dimethylamino group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of dodecylamine with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the triazole ring. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with different functional groups.
Scientific Research Applications
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s long alkyl chains and triazole ring enable it to bind to hydrophobic pockets in proteins, potentially inhibiting their activity. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4H-1,2,4-triazol-4-amine: Lacks the long alkyl chains, making it less hydrophobic.
3,5-Didodecyl-4H-1,2,4-triazol-4-amine: Similar structure but without the dimethylamino group.
N,N-Dimethyl-4H-1,2,4-triazol-4-amine: Lacks the long alkyl chains, affecting its solubility and binding properties.
Uniqueness
3,5-Didodecyl-N,N-dimethyl-4H-1,2,4-triazol-4-amine is unique due to its combination of long alkyl chains and a dimethylamino group, which confer distinct hydrophobic and electronic properties. These features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
105960-23-4 |
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Molecular Formula |
C28H56N4 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
3,5-didodecyl-N,N-dimethyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C28H56N4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28(32(27)31(3)4)26-24-22-20-18-16-14-12-10-8-6-2/h5-26H2,1-4H3 |
InChI Key |
HPGUYCYVLCODQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NN=C(N1N(C)C)CCCCCCCCCCCC |
Origin of Product |
United States |
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